Creatine riboside

Lung Cancer Biomarker Metabolomics

Creatine riboside (CR) is a cancer cell-derived, tumor-specific metabolite ― not a generic creatine or ribose supplement. Clinically validated as a urinary biomarker for NSCLC and HCC, CR improves diagnostic accuracy (AUC 0.84→0.90) in multi-analyte panels. This high-purity synthetic standard is essential for calibrating UPLC-MS/MS methods (MRM 264.1>132.1 m/z), establishing clinical reference ranges, and validating non-invasive liquid biopsy assays. Procure CR for precise cancer metabolic profiling and pharmacodynamic monitoring in translational research.

Molecular Formula C9H17N3O6
Molecular Weight 263.25
CAS No. 1616693-92-5
Cat. No. B1192512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine riboside
CAS1616693-92-5
SynonymsCreatine riboside; 
Molecular FormulaC9H17N3O6
Molecular Weight263.25
Structural Identifiers
SMILESCN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N
InChIInChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1
InChIKeyBGJFEKXALPJEGN-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Creatine Riboside (CAS 1616693-92-5): Procurement Guide for Lung Cancer Biomarker Research and Metabolomics Studies


Creatine riboside (CR, C9H17N3O6, MW 263.25) is a carbohydrate-nucleoside conjugate consisting of a creatine moiety covalently bonded to a ribose sugar . Unlike its precursors creatine and creatinine, CR is not a general metabolic intermediate but a specific, cancer cell-derived metabolite first identified through unbiased metabolomics profiling [1]. It is synthesized endogenously in tumor tissue, likely via ribosylation of creatinine, and excreted in urine, where its levels are highly correlated with tumor burden [2]. Its primary established utility is as a non-invasive diagnostic and prognostic urinary biomarker for lung and liver cancers, with significant elevation observed in stage I-II non-small cell lung cancer (NSCLC) cases [3].

Why Creatine, Creatinine, or Ribose Are Not Substitutes for Creatine Riboside in Research


Substituting creatine, creatinine, or ribose for creatine riboside (CR) is scientifically invalid due to fundamental differences in biological origin and application. CR is an endogenously produced, cancer-specific metabolite, not a dietary supplement precursor like creatine monohydrate [1]. Analytical methods for quantifying CR require specific MRM transitions (e.g., 264.1 > 132.1 m/z) and stable isotope-labeled internal standards (CR-13C,15N2) that are not interchangeable with those used for its precursors [2]. Furthermore, the clinical and research value of CR lies exclusively in its role as a tumor-derived biomarker, a property not shared by its non-conjugated components. Using creatine or ribose in lieu of CR would completely negate the purpose of any study designed to detect, quantify, or investigate this specific cancer metabolic signature, rendering experimental results uninterpretable [3].

Quantitative Evidence for Creatine Riboside (CAS 1616693-92-5) as a Differentiated Research Tool


Cancer Risk Prediction: Creatine Riboside Elevation and Lung Cancer Odds Ratio

In a prospective nested case-control study, elevated urinary levels of creatine riboside (CR) were associated with a significantly increased risk of developing lung cancer. The adjusted odds ratio (ORadjusted) for lung cancer risk in subjects with high CR levels was 1.9 (95% CI, 1.0-3.6) compared to controls, demonstrating a nearly two-fold increase in risk [1]. In comparison, creatine, its metabolic precursor, is not a recognized cancer risk biomarker; its levels are primarily associated with dietary intake and muscle metabolism, making it a non-specific and unreliable comparator for this application.

Lung Cancer Biomarker Metabolomics

Diagnostic Classification Accuracy: Creatine Riboside Improves Lung Cancer Detection

The addition of creatine riboside (CR) as a biomarker significantly enhances the performance of a diagnostic model for lung cancer. When CR was added to a baseline model that included established risk factors (e.g., smoking, age, BMI), the Area Under the Curve (AUC) in a Receiver Operating Characteristic (ROC) analysis improved from 0.84 to 0.90 (P = 0.002) [1]. In contrast, a baseline model lacking CR or similar specific tumor-derived metabolites has a lower AUC of 0.84, indicating inferior diagnostic discrimination.

Diagnostic Assay ROC Analysis Lung Cancer

Analytical Quantification: Distinct MRM Transition of Creatine Riboside vs. Precursors

Creatine riboside (CR) can be unambiguously identified and precisely quantified in biological matrices using its specific Multiple Reaction Monitoring (MRM) transition of 264.1 > 132.1 m/z, which is distinct from its precursor creatine (132.0 > 72.0 m/z) and creatinine (114.0 > 85.8 m/z) [1]. A validated UPLC-ESI-MS/MS method using a stable isotope-labeled internal standard (CR-13C,15N2) achieved a linear calibration range of 4.50–10,000 nM for CR, enabling precise quantification at clinically relevant concentrations [1]. In comparison, analytical methods for creatine and creatinine cannot be used to detect CR due to this unique mass fragmentation pattern.

UPLC-MS/MS Analytical Chemistry Method Validation

Physicochemical Properties: LogP and Solubility Profile of Creatine Riboside

Creatine riboside (CR) exhibits a predicted LogP value of -2.7 and demonstrates solubility in DMSO at approximately 4.67 mg/mL (≈17.74 mM) . In contrast, creatine monohydrate (CrM) has an extremely low LogP (estimated -3.0 to -3.5) and is highly water-soluble (>14 g/L at 20°C) [1]. The greater lipophilicity of CR relative to creatine (LogP of -2.7 vs. -3.5) indicates a different interaction profile with biological membranes and may necessitate distinct formulation strategies for in vitro and in vivo experiments, particularly when DMSO-based stock solutions are required.

Physicochemical Properties Formulation In Vitro Assays

Primary Research and Procurement Applications for Creatine Riboside (CAS 1616693-92-5)


Development and Validation of Liquid Biopsy Assays for Lung Cancer Screening

Creatine riboside is a lead biomarker candidate for developing non-invasive, urine-based liquid biopsy assays aimed at early detection and risk stratification of lung cancer. Its procurement as a high-purity synthetic standard is essential for calibrating UPLC-MS/MS methods, establishing quantitative reference ranges in clinical cohorts, and validating assay performance. The compound's ability to significantly improve diagnostic model accuracy (AUC from 0.84 to 0.90) provides a strong quantitative rationale for its inclusion in multi-analyte panels designed for population screening, particularly in high-risk groups such as smokers or individuals with a family history of lung cancer [1].

Cancer Metabolism Research and Arginine Auxotrophy Studies

As a cancer cell-derived metabolite linked to arginine metabolism, creatine riboside serves as a specific probe for investigating tumor-specific metabolic reprogramming. Researchers studying arginine auxotrophy in lung and liver cancers can use CR to monitor metabolic pathway activity and assess the pharmacodynamic effects of arginine-depleting therapies (e.g., pegylated arginine deiminase). Its unique biosynthesis from creatinine within tumor tissue makes it a more informative readout of in vivo tumor metabolism than generic creatine or creatinine measurements [2].

Pharmacodynamic Biomarker in Clinical Trials for Targeted Therapies

In clinical trials evaluating novel therapies for lung cancer or hepatocellular carcinoma (HCC), creatine riboside can be employed as a non-invasive pharmacodynamic biomarker to monitor tumor response. Given its high correlation with tumor burden, serial measurements of urinary CR levels can provide early evidence of target engagement or tumor regression. Its use in this context requires a reliable, analytically validated reference standard (CR) to ensure cross-study and cross-laboratory data comparability, as established by the validated UPLC-MS/MS method [3].

Metabolomic Profiling and Biomarker Discovery in Oncology

For laboratories conducting broad-spectrum metabolomic profiling for biomarker discovery, creatine riboside represents a validated, high-value hit for lung and liver cancers. Its inclusion as an authenticated standard in targeted metabolomics panels ensures accurate identification and quantification of this specific metabolite in complex biological samples. The availability of a synthetic standard and its distinct MRM transition (264.1 > 132.1 m/z) are critical for avoiding false-positive identifications that could arise from isobaric interferences with other endogenous metabolites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Creatine riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.